molecular formula C8H3BrCl2N2 B020724 6-Bromo-2,3-dichloroquinoxaline CAS No. 108229-82-9

6-Bromo-2,3-dichloroquinoxaline

Cat. No. B020724
M. Wt: 277.93 g/mol
InChI Key: PSSGUHOTRLMJNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-2,3-dichloroquinoxaline and its derivatives involves complex reactions that yield various compounds. For instance, the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate produces a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives. This reaction showcases the versatility of dichloroquinoxaline in synthesizing novel compounds with potential applications in various fields (Obafemi & Pfleiderer, 2004).

Molecular Structure Analysis

The molecular structure of halogenated quinoxalines, including 6-Bromo-2,3-dichloroquinoxaline, is typically determined using spectroscopic methods and X-ray diffraction. These techniques provide insights into the arrangement of atoms within the molecule and the electronic properties that govern its reactivity and interactions with other molecules. For instance, studies on similar compounds have utilized NMR spectroscopy, X-ray diffraction, and DFT calculations to elucidate their structures and understand the effects of halogenation on their molecular properties (Zhou et al., 2022).

Chemical Reactions and Properties

6-Bromo-2,3-dichloroquinoxaline participates in various chemical reactions, reflecting its rich chemistry. Its halogen atoms make it a reactive compound capable of undergoing substitution reactions, contributing to the synthesis of a wide range of quinoxaline derivatives. For example, the displacement reactions of 2,3-dichloro-6-nitroquinoxaline lead to the synthesis of s-triazolo[3,4-a]quinoxalines, demonstrating the compound's utility in creating heterocyclic compounds with potential pharmacological activities (Nagarajan et al., 1986).

Scientific Research Applications

Specific Scientific Field

Bioorganic Chemistry

Summary of the Application

6-Bromo-2,3-dichloroquinoxaline is used in the synthesis of novel tetrazolo[1,5-a]quinoxalines, N-pyrazoloquinoxalines, the corresponding Schiff bases, 1,2,4-triazinoquinoxalines and 1,2,4-triazoloquinoxalines . These compounds are evaluated for their anticancer and antimicrobial activity .

Methods of Application or Experimental Procedures

The starting compound, 6-bromo-2,3-dichloroquinoxaline, is prepared by the reaction of 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid to give 6-bromo-1,4-dihydroquinoxaline-2,3-dione, followed by the chlorination of the latter compound with phosphorus oxychloride .

Results or Outcomes

The results indicated that tetrazolo[1,5-a]quinoxaline derivatives showed the highest inhibitory effects towards the three tested tumor cell lines, which were higher than that of the reference doxorubicin . These compounds were non-cytotoxic to normal cells (IC50 values > 100 μg/mL) . Also, most of synthesized compounds exhibited the highest degrees of inhibition against the tested strains of Gram positive and negative bacteria .

Synthesis of 2,3-Disubstituted Quinoxalines

Specific Scientific Field

Organic Chemistry

Summary of the Application

6-Bromo-2,3-dichloroquinoxaline is used in the synthesis of new symmetrically and asymmetrically 2,3-disubstituted quinoxalines .

Methods of Application or Experimental Procedures

2,3-Dichloroquinoxaline (2,3-DCQ) is functionalized with a variety of sulfur and/or nitrogen nucleophiles to synthesize new symmetrically and asymmetrically 2,3-disubstituted quinoxalines .

Results or Outcomes

The structures of the obtained compounds were established based on their spectral data and elemental analysis .

Safety And Hazards

6-Bromo-2,3-dichloroquinoxaline is considered hazardous. It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-2,3-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSGUHOTRLMJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549827
Record name 6-Bromo-2,3-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dichloroquinoxaline

CAS RN

108229-82-9
Record name 6-Bromo-2,3-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Podsiadły, AM Szymczak, K Podemska - Dyes and Pigments, 2009 - Elsevier
Novel dyes, based on the 8-halogeno-5,12-dihydroquinoxalino[2,3-b]quinoxaline skeleton, were synthesized and characterized using 1 H NMR spectroscopy and chemical ionization …
Number of citations: 31 www.sciencedirect.com
CS Demmer, C Møller, PMGE Brown… - ACS chemical …, 2015 - ACS Publications
Two α-amino acid-functionalized quinoxalines, 1a (CNG-10301) and 1b (CNG-10300), of a quinoxaline moiety coupled to an amino acid moiety were designed, synthesized, and …
Number of citations: 20 pubs.acs.org
M Giannetto, A Pedrini, S Fortunati, D Brando… - Sensors and Actuators B …, 2018 - Elsevier
A study leading to the development of a piezoelectric sensing device for environmental monitoring of aromatic micropollutants in water is reported. A Piezoelectric Quartz Crystal (PQC) …
Number of citations: 9 www.sciencedirect.com
S Achelle, C Baudequin, N Plé - Dyes and Pigments, 2013 - Elsevier
Though the past few decades, the development of new luminescent materials has received a lot of attention due to their applications as fluorescent sensors, in biological microscopy …
Number of citations: 197 www.sciencedirect.com
J Szychowski, R Papp, E Dietrich, B Liu… - Journal of Medicinal …, 2022 - ACS Publications
PKMYT1 is a regulator of CDK1 phosphorylation and is a compelling therapeutic target for the treatment of certain types of DNA damage response cancers due to its established …
Number of citations: 6 pubs.acs.org

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